

## Application Note: Quantitative Analysis of Trastuzumab Using the Signature Peptide FTISADTSK

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Compound of Interest		
Compound Name:	FTISADTSK acetate	
Cat. No.:	B8180525	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: Trastuzumab (Herceptin®) is a humanized monoclonal antibody that targets the HER2 receptor and is a cornerstone therapy for HER2-positive breast and gastric cancers. Accurate quantification of Trastuzumab in biological matrices is crucial for pharmacokinetic (PK) studies, therapeutic drug monitoring, and biosimilar development. The use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify a signature peptide, such as FTISADTSK, offers high specificity and a wide dynamic range, overcoming some limitations of traditional ligand-binding assays.[1][2] The FTISADTSK peptide is a stable and unique surrogate peptide derived from the tryptic digestion of Trastuzumab, making it an ideal candidate for reliable quantification.[3][4]

This application note provides a detailed protocol for the quantitative analysis of Trastuzumab in plasma/serum by monitoring the FTISADTSK peptide using LC-MS/MS.

### **Quantitative Data Summary**

The following tables summarize the key quantitative parameters for the analysis of the FTISADTSK peptide derived from Trastuzumab.

Table 1: Mass Spectrometry Parameters for FTISADTSK Peptide



Parameter	Value	Reference
Precursor Ion (m/z)	485.2	[1]
Product Ion (m/z)	721.4	[5]
Alternative Product Ion (m/z)	608.3	[5]
Charge State	+2	[6]
Cone Voltage (V)	28	[5]
Collision Energy (eV)	22	[5]

Table 2: Performance Characteristics of Trastuzumab Quantification using FTISADTSK

Parameter	Value	Matrix	Method	Reference
Linearity Range	5 - 2,000 ng/mL	Mouse Plasma	Hybrid LBA/LC- MS	[1]
Lower Limit of Quantification (LLOQ)	5.0 ng/mL	Mouse Plasma	Hybrid LBA/LC- MS	[1][2]
Linearity (R²)	≥0.99	Plasma	Pellet Digestion LC-MS/MS	[7]
Mean Accuracy (%)	>99%	Plasma	Pellet Digestion LC-MS/MS	[7]
Linearity Range	5 - 500 μg/mL	Human Serum	dSIL LC-MS/MS	[8][9][10]
LLOQ	5 μg/mL	Human Serum	dSIL LC-MS/MS	[9][10]
Quantification Limits	0.5 - 1.0 μg/mL	Plasma	Direct Digest LC- MS/MS	[5]

## **Experimental Protocols**

A generalized workflow for the quantification of Trastuzumab using the FTISADTSK peptide involves sample preparation (including immunocapture and/or protein precipitation followed by



enzymatic digestion), LC separation, and MS/MS detection.

# Sample Preparation: Hybrid Immunoaffinity Capture and Digestion

This protocol combines the selectivity of ligand binding with the specificity of LC-MS/MS.[1]

#### Materials:

- Plasma samples
- Biotinylated anti-human Fc antibody
- · Streptavidin-coated magnetic beads
- PBS buffer
- Bovine Serum Albumin (BSA)
- Dithiothreitol (DTT)
- Iodoacetamide (IAM)
- Sequencing-grade trypsin
- 1M Ammonium Bicarbonate
- 0.1% Trifluoroacetic acid (TFA)

#### Protocol:

- Immuno-capture:
  - 1. Incubate plasma samples with biotinylated anti-human Fc antibody to capture Trastuzumab.
  - 2. Add streptavidin-coated magnetic beads to the mixture and incubate to bind the antibody-Trastuzumab complex.



- 3. Wash the magnetic beads with PBS to remove unbound proteins.
- Elution:
  - 1. Elute the captured Trastuzumab from the beads by incubating with 100  $\mu$ L of 0.1% TFA buffer for 10 minutes with shaking.[1]
  - 2. Use a magnet to hold the beads and transfer the eluate to a new tube.
- · Reduction and Alkylation:
  - 1. Neutralize the eluate by adding 10  $\mu$ L of 1 M ammonium bicarbonate buffer.[1]
  - 2. Add DTT to a final concentration of 10 mM and incubate at 60 °C for 1 hour.[1]
  - 3. Cool the samples to room temperature and add IAM to a final concentration of 10 mM. Incubate in the dark at room temperature.[1]
- Trypsin Digestion:
  - 1. Add sequencing-grade trypsin to the sample.
  - 2. Incubate at 37 °C overnight to digest the protein into peptides.
- Sample Clean-up:
  - 1. Acidify the sample with formic acid to stop the digestion.
  - 2. The sample is now ready for LC-MS/MS analysis.

#### **Sample Preparation: Pellet Digestion Method**

This protocol utilizes protein precipitation to enrich the protein fraction and remove interfering substances before digestion.[7]

#### Materials:

Plasma/serum samples



- Isopropanol (IPA) with 1% TFA
- ProteinWorks™ eXpress Direct Digest Kit (or similar)
- Acetonitrile (ACN)

#### Protocol:

- Protein Precipitation (PPT):
  - 1. To 15 μL of plasma, add a 1:10 ratio of IPA containing 1% TFA.[7][11]
  - 2. Vortex to mix and centrifuge to pellet the precipitated proteins.
  - 3. Discard the supernatant.
- · Digestion:
  - 1. Reconstitute the protein pellet.
  - 2. Follow the protocol of a commercial direct digest kit, which typically includes reduction, alkylation, and tryptic digestion steps.[7]
- Post-Digestion Clean-up:
  - 1. After digestion, the sample is ready for LC-MS/MS analysis. This method has been shown to increase the area counts for Trastuzumab peptides by 2-8 times.[7]

## LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:



Parameter	Typical Value
LC System	Agilent 1290 Infinity II Bio LC or similar
Column	Agilent Poroshell EC-C18 (2.1 $\times$ 50 mm, 2.7 $\mu$ m) or similar
Mobile Phase A	Water with 0.1% Formic Acid
Mobile Phase B	Acetonitrile with 0.1% Formic Acid
Flow Rate	0.4 mL/min
Column Temperature	40 °C
Injection Volume	5 μL
Gradient	A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the peptides, and then re-equilibrate.

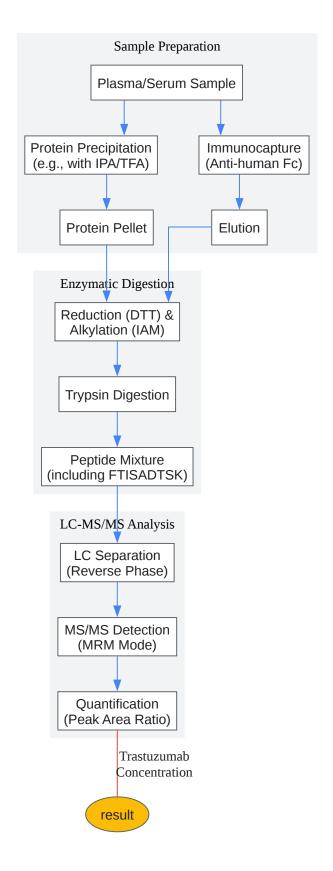
#### Mass Spectrometry (MS) Conditions:

Parameter	Typical Value
MS System	Agilent 6495 Triple Quadrupole or similar
Ionization Mode	Positive Electrospray Ionization (ESI)
MRM Transitions	As specified in Table 1
Dwell Time	50 ms
Gas Temperature	250 °C
Gas Flow	14 L/min
Nebulizer Pressure	35 psi

## **Visualizations**

## **Experimental Workflow for Trastuzumab Quantification**





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Caption: Workflow for Trastuzumab quantification.



## **Logical Relationship in Surrogate Peptide Quantification**



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Caption: Principle of surrogate peptide quantification.

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